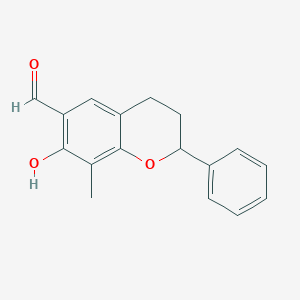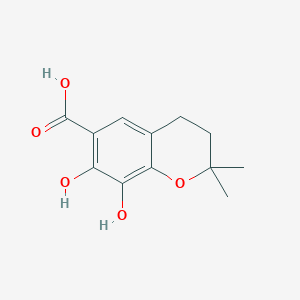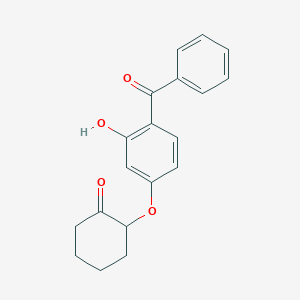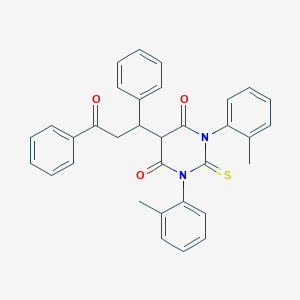![molecular formula C15H10F6N2O3S B284036 N'-(benzenesulfonyl)-2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B284036.png)
N'-(benzenesulfonyl)-2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(benzenesulfonyl)-2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidamide, also known as BTE, is a compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine and agriculture.
作用機序
The mechanism of action of N'-(benzenesulfonyl)-2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in cells. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in regulating gene expression. This inhibition leads to the activation of pro-apoptotic genes and the induction of apoptosis in cancer cells. In weeds, this compound has been found to inhibit the activity of protoporphyrinogen oxidase (PPO), an enzyme involved in the synthesis of chlorophyll. This inhibition leads to the death of weeds.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis, inhibit cell proliferation, and inhibit the activity of HDACs. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential anti-inflammatory agent. In weeds, this compound has been found to inhibit the synthesis of chlorophyll, leading to the death of the plant.
実験室実験の利点と制限
One advantage of using N'-(benzenesulfonyl)-2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidamide in lab experiments is its specificity for certain enzymes and proteins, making it a useful tool for studying their functions. In addition, this compound has been shown to have low toxicity, making it a safe compound to work with. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are many potential future directions for research on N'-(benzenesulfonyl)-2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidamide. In medicine, this compound could be further studied as a potential cancer treatment, with a focus on optimizing its efficacy and minimizing side effects. In addition, this compound could be studied as a potential anti-inflammatory agent, with a focus on its mechanism of action and potential applications in treating inflammatory diseases. In agriculture, this compound could be further studied as a potential herbicide, with a focus on its effectiveness against different types of weeds and its potential impact on the environment. Overall, this compound is a promising compound with many potential applications, and further research is needed to fully understand its potential.
合成法
The synthesis of N'-(benzenesulfonyl)-2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidamide involves the reaction of benzenesulfonyl chloride and 4-(trifluoromethoxy)aniline in the presence of triethylamine. The resulting product is then reacted with 2,2,2-trifluoroethylamine to yield this compound. This method has been optimized to achieve high yields and purity of this compound.
科学的研究の応用
N'-(benzenesulfonyl)-2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidamide has been studied for its potential applications in various fields, including medicine and agriculture. In medicine, this compound has been shown to exhibit anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In agriculture, this compound has been tested as a potential herbicide, as it has been found to inhibit the growth of various weeds.
特性
分子式 |
C15H10F6N2O3S |
|---|---|
分子量 |
412.3 g/mol |
IUPAC名 |
N//'-(benzenesulfonyl)-2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidamide |
InChI |
InChI=1S/C15H10F6N2O3S/c16-14(17,18)13(23-27(24,25)12-4-2-1-3-5-12)22-10-6-8-11(9-7-10)26-15(19,20)21/h1-9H,(H,22,23) |
InChIキー |
WTRHOKRIJYZKGK-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C(C=C1)S(=O)(=O)/N=C(\C(F)(F)F)/NC2=CC=C(C=C2)OC(F)(F)F |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C(C(F)(F)F)NC2=CC=C(C=C2)OC(F)(F)F |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C(C(F)(F)F)NC2=CC=C(C=C2)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![11-methyl-3,4-diphenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283962.png)
![7-methoxy-8-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2H-chromen-2-one](/img/structure/B283963.png)
![3-(4-methoxyphenyl)-4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283965.png)
![3,4-diphenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283967.png)
![1,3-bis(4-chlorophenyl)-2-thioxo-1,2,3,5,6,7-hexahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283969.png)

![5-[1,3-bis(4-methylphenyl)-4-oxo-2-thioxo-1,3,4,4a,5,10a-hexahydro-2H-chromeno[2,3-d]pyrimidin-5-yl]-1,3-bis(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B283972.png)
![8-methyl-7-[(2-oxocyclohexyl)oxy]-3,4-diphenyl-2H-chromen-2-one](/img/structure/B283975.png)


